![molecular formula C7H7F2NO3S B2829753 2,5-Difluoro-4-methoxybenzenesulfonamide CAS No. 1208075-55-1](/img/structure/B2829753.png)
2,5-Difluoro-4-methoxybenzenesulfonamide
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Overview
Description
2,5-Difluoro-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H7F2NO3S . It has a molecular weight of 223.2 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-methoxybenzenesulfonamide is1S/C7H7F2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
. This code provides a specific string of characters that represents the compound’s molecular structure. Physical And Chemical Properties Analysis
2,5-Difluoro-4-methoxybenzenesulfonamide is a powder at room temperature .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy for cancer treatment due to their excellent photophysical and photochemical properties, including high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Fluorinated Methoxy Arenes
Research outlines a novel technique for the synthesis of monofluoromethoxy arenes, critical motifs in agrochemicals and pharmaceuticals, through direct fluorodecarboxylation of carboxylic acids. This method employs photosensitizers and N-fluorobenzenesulfonimide, highlighting an application area in synthetic chemistry (Leung & Sammis, 2015).
Corrosion Inhibition
A study on the corrosion inhibition properties of certain piperidine derivatives on iron employs quantum chemical calculations and molecular dynamics simulations. This research could offer insights into the use of 2,5-Difluoro-4-methoxybenzenesulfonamide derivatives in materials science and engineering (Kaya et al., 2016).
Development of Carbonic Anhydrase Inhibitors
Functionalization of fluorinated benzenesulfonamides has been investigated for their inhibitory properties toward carbonic anhydrases, which are crucial for various physiological functions. This research suggests the potential pharmacological applications of benzenesulfonamide derivatives in designing selective inhibitors (Dudutienė et al., 2015).
Heavy Metal Sensors
The study on the development of a Co2+ ions sensor based on bis-sulfonamides highlights the application of sulfonamide derivatives in environmental monitoring and analytical chemistry. These findings could be relevant for exploring the use of 2,5-Difluoro-4-methoxybenzenesulfonamide in sensor technology (Sheikh et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides typically act as competitive inhibitors of enzymes, binding to the active site and preventing the substrate from interacting with the enzyme .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a vital component in the production of nucleic acids and metabolic processes .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of enzymes by sulfonamides can lead to a decrease in the synthesis of necessary components for bacterial growth, resulting in bacteriostatic effects .
properties
IUPAC Name |
2,5-difluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXGHVOHWQRDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-methoxybenzenesulfonamide |
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